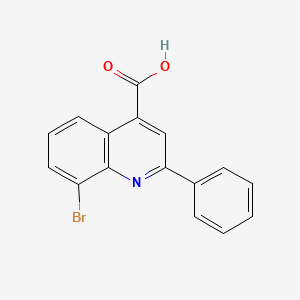
8-Bromo-2-phenylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H10BrNO2 and a molecular weight of 328.16 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of 8-Bromo-2-phenylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-phenylquinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process.
Analyse Chemischer Reaktionen
8-Bromo-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline-4-carboxylic acid derivatives. Reduction reactions can also be performed to modify the quinoline ring structure.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce aryl or vinyl groups at the bromine position, utilizing palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while coupling with a boronic acid can produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including histone deacetylase inhibitors for cancer treatment.
Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of histone deacetylases, enzymes that regulate gene expression by removing acetyl groups from histone proteins . This inhibition can lead to changes in chromatin structure and gene expression, ultimately affecting cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-Bromo-2-phenylquinoline-4-carboxylic acid include:
2-Phenylquinoline-4-carboxylic acid: Lacks the bromine substituent but shares the quinoline core structure.
8-Chloro-2-phenylquinoline-4-carboxylic acid: Contains a chlorine atom instead of bromine, offering different reactivity and properties.
8-Iodo-2-phenylquinoline-4-carboxylic acid: Features an iodine atom, which can be used for further functionalization through coupling reactions.
The uniqueness of this compound lies in its bromine substituent, which provides specific reactivity for substitution and coupling reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C16H10BrNO2 |
|---|---|
Molekulargewicht |
328.16 g/mol |
IUPAC-Name |
8-bromo-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO2/c17-13-8-4-7-11-12(16(19)20)9-14(18-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,19,20) |
InChI-Schlüssel |
FPYDZTQBMQOCTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


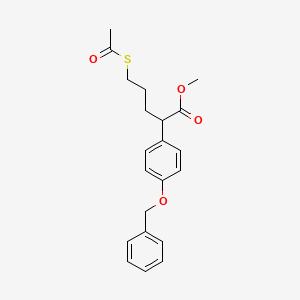
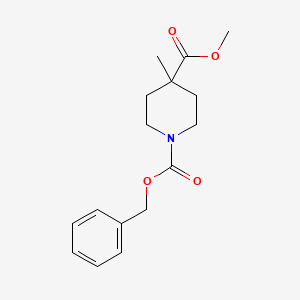
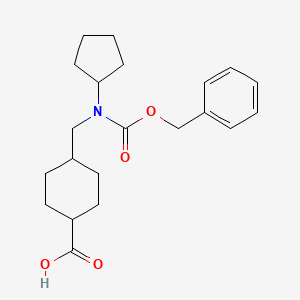


![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13718853.png)

![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)

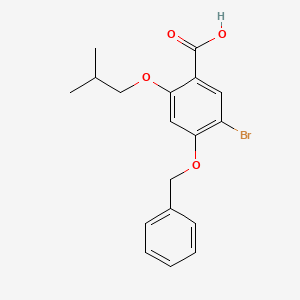


![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)
